Cas no 40150-97-8 (2-4-(2-methylpropyl)phenylacetaldehyde)

2-4-(2-Methylpropyl)phenylacetaldehyde is a synthetic aromatic aldehyde characterized by its floral, green, and slightly woody odor profile. This compound is valued for its stability and versatility in fragrance formulations, serving as a key intermediate in the synthesis of fine perfumery ingredients. Its structure allows for consistent performance in complex scent compositions, contributing to long-lasting olfactory effects. The aldehyde functional group enhances reactivity, making it suitable for further chemical modifications. Due to its balanced volatility, it integrates well in both top and middle fragrance notes. Its purity and well-defined chemical properties ensure reproducibility in industrial applications, particularly in high-end cosmetic and personal care products.
2-4-(2-methylpropyl)phenylacetaldehyde structure
40150-97-8 structure
Product Name:2-4-(2-methylpropyl)phenylacetaldehyde
CAS No:40150-97-8
MF:C12H16O
MW:176.254843711853
CID:2825896
PubChem ID:10856022
Update Time:2025-05-20

2-4-(2-methylpropyl)phenylacetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-4-(2-methylpropyl)phenylacetaldehyde
    • 40150-97-8
    • DTXCID10396825
    • SCHEMBL4057353
    • 2-(4-isobutyl phenyl)-ethanone
    • DTXSID40446004
    • AKOS018819909
    • EN300-1852275
    • Benzeneacetaldehyde, 4-(2-methylpropyl)-
    • Inchi: 1S/C12H16O/c1-10(2)9-12-5-3-11(4-6-12)7-8-13/h3-6,8,10H,7,9H2,1-2H3
    • InChI Key: HIHWQKNGFIXOTK-UHFFFAOYSA-N
    • SMILES: O=CCC1C=CC(=CC=1)CC(C)C

Computed Properties

  • Exact Mass: 176.120115130Da
  • Monoisotopic Mass: 176.120115130Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.1Ų

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Additional information on 2-4-(2-methylpropyl)phenylacetaldehyde

Chemical Profile of 2-4-(2-methylpropyl)phenylacetaldehyde (CAS No. 40150-97-8)

2-4-(2-methylpropyl)phenylacetaldehyde, identified by its Chemical Abstracts Service (CAS) number 40150-97-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This aldehyde derivative, characterized by its phenylacetaldehyde backbone and an isobutyl substituent at the 2-4 position, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of complex molecules.

The structural motif of 2-4-(2-methylpropyl)phenylacetaldehyde consists of a benzene ring substituted with an aldehyde group at the 1-position and isobutyl groups at the 2- and 4-positions. This configuration imparts a high degree of steric hindrance, which can be exploited in designing molecules with specific binding affinities. The compound’s reactivity as an aldehyde allows it to participate in various condensation reactions, including Schiff base formations, which are pivotal in constructing heterocyclic scaffolds often found in bioactive molecules.

In recent years, the pharmaceutical industry has shown increasing interest in acetaldehyde derivatives due to their potential applications in drug development. Specifically, 2-4-(2-methylpropyl)phenylacetaldehyde has been investigated for its role as a precursor in the synthesis of novel therapeutic agents. Its ability to undergo Michael additions, aldol condensations, and other nucleophilic additions makes it a versatile building block for constructing pharmacophores. For instance, researchers have explored its use in generating kinase inhibitors, where the phenyl ring and aldehyde functionality can be strategically modified to enhance binding to target proteins.

One of the most compelling aspects of 2-4-(2-methylpropyl)phenylacetaldehyde is its utility in the development of chiral compounds. The presence of stereogenic centers adjacent to the aldehyde group allows for the synthesis of enantiomerically pure derivatives, which are often essential for achieving optimal pharmacological activity. Recent advances in asymmetric catalysis have enabled more efficient routes to these enantiomerically enriched compounds, making CAS no 40150-97-8 an attractive candidate for further investigation.

The compound’s role extends beyond mere intermediacy; it has been incorporated into various drug discovery programs aimed at addressing unmet medical needs. For example, studies have demonstrated its feasibility in generating novel antimicrobial agents by leveraging its ability to form stable adducts with biological targets. Additionally, its incorporation into peptidomimetics has shown promise in modulating protein-protein interactions, a key mechanism in many diseases.

From a synthetic chemistry perspective, 2-4-(2-methylpropyl)phenylacetaldehyde offers a unique platform for exploring new reaction pathways. The combination of electronic and steric effects inherent in its structure provides chemists with opportunities to develop innovative synthetic strategies. Recent publications highlight its use in flow chemistry setups, where controlled reaction conditions enhance yield and purity while minimizing waste—a critical consideration in modern drug development.

The growing interest in sustainable chemistry has also prompted investigations into greener synthetic routes for CAS no 40150-97-8. Researchers are exploring biocatalytic methods and photochemical transformations that reduce reliance on harsh reagents and energy-intensive processes. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing.

In conclusion, 2-4-(2-methylpropyl)phenylacetaldehyde (CAS No. 40150-97-8) represents a significant asset in medicinal chemistry due to its structural versatility and reactivity. Its applications span from serving as a key intermediate in drug synthesis to enabling advanced chemical transformations that support sustainable practices. As research continues to uncover new methodologies for utilizing this compound, its importance is likely to grow further within the pharmaceutical and chemical industries.

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